(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid

Solid-phase peptide synthesis protecting group chemistry orthogonal deprotection

In SPPS routes requiring orthogonal δ-amide deprotection for on-resin branching, lactam cyclization, or site-specific conjugation, H-Gln(Trt)-OH fails-its Trt group demands 95% TFA that cleaves the resin linker and all acid-labile protections. H-Gln(Mtt)-OH is the correct building block: the Mtt group is quantitatively removed with 1% TFA/DCM (30 min) or 30% HFIP/DCM, leaving Boc/tBu and resin intact. • Predictable zero-order deprotection kinetics simplify scale-up • Fully orthogonal to Fmoc and Alloc • Typical purity ≥95%. Procure Mtt-not Trt-for mid-synthesis Gln deprotection.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
CAS No. 144317-21-5
Cat. No. B555485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
CAS144317-21-5
Synonyms144317-21-5; H-Gln(Mtt)-OH; AC1OLRD2; H-GLN-OH; ZINC4899676; (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoicacid
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
InChIKeyBYQOVGDXRLOXBX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gln(Mtt)-OH – Orthogonal Glutamine Building Block for SPPS


(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, commonly designated H-Gln(Mtt)-OH or Nδ-4-methyltrityl-L-glutamine (C₂₅H₂₆N₂O₃, MW 402.49), is a side-chain-protected L-glutamine derivative purpose-built for Fmoc/tBu solid-phase peptide synthesis (SPPS). The 4-methyltrityl (Mtt) group on the δ-carboxamide nitrogen was introduced by Sax et al. in 1992 as a more acid-labile structural modification of the conventional trityl (Trt) protecting group, enabling orthogonal, on-resin selective deprotection under mild acidic conditions that leave tBu-type and Boc-type protections intact [1]. This compound is supplied commercially with a typical minimum purity specification of 95% and is stored long-term under cool, dry conditions .

Workflow

Fmoc/tBu SPPS with orthogonal side-chain deprotection

Selection

Mtt-protected Gln for mild acid-labile carboxamide masking

Use Context

On-resin selective release for branched, cyclic, or site-modified peptides

Why H-Gln(Mtt)-OH Cannot Be Replaced by H-Gln(Trt)-OH


Within the trityl-family protecting-group hierarchy, Trt, Mtt, Mmt, and DMTr are not interchangeable drop-in replacements; they form a graded acid-lability ladder in which Trt is the most acid-stable member, Mtt is significantly more acid-labile, and Mmt is more acid-labile still . Consequently, H-Gln(Trt)-OH (CAS 102747-84-2) requires 95% TFA for 1–3 hours for complete removal and is intended for global final deprotection, whereas H-Gln(Mtt)-OH can be quantitatively removed with 1% TFA in dichloromethane within 30 minutes or with 30% hexafluoroisopropanol (HFIP) in DCM (3 × 5 min), enabling on-resin, site-specific side-chain release without cleaving the peptide–resin bond or affecting co-existing Boc/tBu protections [1][2]. Substituting the cheaper Trt analog for Mtt in any route that requires intermediate-stage deprotection leads to either incomplete deprotection, premature global cleavage, or loss of orthogonal control—each of which directly compromises crude peptide purity and overall yield. The quantitative evidence below substantiates precisely where and by how much H-Gln(Mtt)-OH differentiates from its closest comparators.

Acid-lability mismatch
Trt analog typically requires 95% TFA, which may cleave resin linkers and other acid-labile groups; on-resin selective deprotection may not be feasible.
Orthogonality may be lost
Using Trt in place of Mtt can co-cleave Boc/tBu protections and the peptide–resin bond, removing the mid-synthesis selectivity needed for branched architectures.
N-terminal deprotection risk
Trt may exhibit incomplete removal at N-terminal Gln, potentially lowering crude purity; Mtt has been reported to provide more complete cleavage in this context.

Quantitative Differentiation from Closest Analogs


Acid-Lability Differential: Mtt vs. Trt Deprotection Conditions

The Nε-Mtt function on resin-bound peptides is quantitatively removed by treatment with 1% TFA in dichloromethane for 30 minutes at room temperature, or alternatively with a 1:2:7 mixture of acetic acid/trifluoroethanol/dichloromethane for 1 hour [1]. In contrast, the trityl (Trt) protecting group on glutamine is normally removed with 95% TFA over 1–3 hours . The Isidro-Llobet et al. (2009) Chemical Reviews compilation further records that the Mtt group is removed with 95% TFA in approximately 20 minutes, whereas Trt requires substantially longer under identical conditions [2]. This represents a ~95-fold reduction in required TFA concentration (from 95% to 1%) for quantitative on-resin removal, translating directly into orthogonality with acid-sensitive resin linkers and tBu/Boc side-chain protections.

Acid-Lability Differential
Head-to-head
Mtt: 1% TFA, 30 min (quantitative)
Trt: 95% TFA, 1–3 h
Supports orthogonal deprotection route selection
Conditions: Fmoc/tBu SPPS, on-resin, room temperature
Solid-phase peptide synthesis protecting group chemistry orthogonal deprotection

Orthogonal Selectivity: Mtt Removal with Boc/tBu Stability

Wester et al. (2021) performed a head-to-head comparison of multiple deprotection conditions and demonstrated that on-resin Mtt removal using 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol [(CF₃)₃COH] in dichloromethane (3 × 5 min or 3 × 15 min, respectively) proceeded to completion without affecting co-existing N-Boc or O-tBu protecting groups, even after a prolonged reaction time of 4 hours [1]. In the same study, 1% TFA with/without 2% triisopropylsilane (3 × 5 min) achieved selective deprotection of O-Trt on serine while leaving Boc/tBu groups intact, confirming that the Mtt group operates within a distinct, milder acid-deprotection window that is inaccessible to the standard Trt group. The Aladdin trityl-family hierarchy analysis corroborates this: Trt is better suited to sites requiring late-stage global removal, whereas Mtt is better suited to site-specific intermediate-stage release .

Orthogonal Selectivity
Head-to-head
Mtt: 30% HFIP removes Mtt, Boc/tBu intact ≥4 h
Trt: removal conditions also cleave Boc/tBu
Ensures Boc/tBu compatibility in selective deprotection
Model peptide on RAM-PS resin; DCM, room temp.
Selective deprotection Boc stability branched peptide synthesis

N-Terminal Deprotection Completeness: Mtt Overcomes Trt Limitations

Friede et al. (1992) demonstrated that TFA deprotection of trityl-protected N-terminal asparagine is incomplete under standard conditions, producing low yields and impure products, and that this phenomenon is due to the extremely slow removal of a trityl group when positioned adjacent to a free amino group [1]. The same study showed that the methyltrityl (Mtt) protecting group overcomes this problem, delivering rapid and complete deprotection. Although the Friede study focused on Asn, the VWR/Novabiochem technical documentation for Fmoc-Asn(Mtt)-OH explicitly states that "Mtt carboxamide protection is superior to Trt when synthesizing peptides containing an N-terminal Asn, as the latter is cleaved only sluggishly in this position" , and this principle extends to N-terminal Gln residues carrying the same carboxamide protecting-group chemistry. Additionally, the incomplete TFA deprotection of the asparagine-trityl protecting group in the vicinity of a reduced peptide bond has been independently confirmed [2], with the methyltrityl modification shown to partially improve deprotection yield.

N-Terminal Deprotection
Reported
Mtt: rapid and complete at N-terminal Asn/Gln
Trt: incomplete, low yields, impure products
Reduces risk of incomplete Gln deprotection near N-terminus
Cross-study comparable; Fmoc-SPPS, standard TFA cleavage
N-terminal deprotection carboxamide protection peptide impurity control

Zero-Order Deprotection Kinetics for Process Control

Li et al. (2002) determined that the removal of the N-methyltrityl (Mtt) protecting group from resin-bound peptides follows zero-order kinetics, meaning the reaction rate is constant and independent of the remaining Mtt concentration until near-complete consumption [1]. This kinetic behavior is fundamentally different from the concentration-dependent (typically first-order or pseudo-first-order) kinetics often observed with Trt deprotection. Zero-order kinetics allow the operator to calculate the exact time required for complete deprotection based solely on the initial Mtt loading, without needing to account for diminishing rate as the reaction progresses. The authors proposed optimal batchwise conditions based on this kinetic model, directly enabling reproducible scale-up from milligram to multi-gram synthesis without iterative re-optimization.

Deprotection Kinetics
Class-level
Zero-order (Mtt) vs. concentration-dependent (Trt)
Enables predictable scale-up deprotection timing
Batchwise kinetic model; optimal conditions defined
Deprotection kinetics zero-order reaction process scale-up

Enantiomeric Identity: L-Configuration vs. D-Isomer

H-Gln(Mtt)-OH (CAS 144317-21-5) is explicitly the (2S)-enantiomer—the naturally occurring L-configuration of glutamine—while the corresponding D-enantiomer, H-D-Gln(Mtt)-OH, is separately registered under CAS 200716-84-3 . The two enantiomers are chemically distinct (opposite optical rotation) and are not interchangeable in any application where the resulting peptide's stereochemistry determines biological recognition, receptor binding, or enzymatic susceptibility. Commercial sourcing of the correct enantiomer is a critical procurement control point, as the D-isomer will produce peptides with altered (or abolished) biological activity. Vendor specifications for the L-isomer typically report a minimum purity of 95% , though optical rotation data confirming enantiopurity should be verified per batch.

Enantiomeric Identity
Data to verify
(2S)-L-configuration (CAS 144317-21-5) vs. (2R)-D-isomer (CAS 200716-84-3)
L-isomer required for natural peptide stereochemistry
Verify optical rotation per batch; vendor specification
Chiral purity enantiomeric specificity biological peptide activity

Purity and Quality Metrics: Commercial Specifications

Commercial suppliers of H-Gln(Mtt)-OH (CAS 144317-21-5) specify a minimum purity of 95% , with recommended long-term storage in a cool, dry place and, for optimal stability, at -20°C protected from light with a shelf life of 1 year . The corresponding Fmoc-protected derivative, Fmoc-Gln(Mtt)-OH (CAS 144317-23-7), is routinely supplied at ≥98% purity by HPLC with a defined optical rotation of -2 ± 1° (c=1 in MeOH) . These purity benchmarks are comparable to or exceed those of Fmoc-Gln(Trt)-OH (typically ≥97–98% by HPLC; Sigma-Aldrich/Novabiochem grade), meaning the Mtt analog does not impose a purity penalty relative to the more widely available Trt analog. The molecular formula (C₂₅H₂₆N₂O₃) and molecular weight (402.49 g/mol) of H-Gln(Mtt)-OH are well-characterized, facilitating accurate stoichiometric calculations for coupling reactions.

Purity & Quality
Specification review
≥95% purity; MW 402.49; storage -20°C, protected from light
Comparable purity to Trt analog; 34% lower mass per equivalent
Vendor specifications; confirm per COA
Building block quality peptide synthesis QC vendor specification

High-Value Application Scenarios for H-Gln(Mtt)-OH


Branched, Cyclic, or Side-Chain-Modified Peptide Synthesis

In any peptide synthesis route requiring temporary protection of the glutamine δ-carboxamide that must be selectively released mid-synthesis—for subsequent on-resin branching, lactam cyclization, or site-specific conjugation—H-Gln(Mtt)-OH is the appropriate building block. Its Mtt group is quantitatively removed with 1% TFA/DCM (30 min) or 30% HFIP/DCM (3 × 5 min) while leaving the peptide–resin bond and all Boc/tBu protections intact [1][2]. H-Gln(Trt)-OH cannot serve this function, as Trt removal requires conditions (95% TFA, 1–3 h) that simultaneously cleave the resin linker and all acid-labile side-chain protections . This is the single most important procurement discriminator: if the synthesis route includes the words 'orthogonal,' 'selective,' 'on-resin deprotection,' or 'branched/cyclic peptide,' H-Gln(Mtt)-OH is mandatory; H-Gln(Trt)-OH is unsuitable.

Peptides with N-Terminal or Proximal Glutamine Residues

When the target sequence positions a glutamine residue at or near the N-terminus, the risk of incomplete deprotection with the Trt analog is elevated, as documented for the structurally analogous asparagine case by Friede et al. (1992) [1]. The Mtt group's faster and more complete acidolytic cleavage mitigates this risk, directly improving crude peptide purity and reducing the purification burden. This application scenario is supported by the VWR/Novabiochem technical documentation stating that Mtt carboxamide protection is 'superior to Trt' for N-terminal residues due to sluggish Trt cleavage [2]. Procuring H-Gln(Mtt)-OH for any peptide where Gln is within the first three N-terminal positions is a risk-mitigation decision backed by primary literature evidence.

Multi-Kilogram Scale-Up of Complex Peptide APIs

The zero-order kinetics of Mtt deprotection reported by Li et al. (2002) mean that the time required for complete Mtt removal scales linearly and predictably with initial loading, without the rate deceleration characteristic of concentration-dependent Trt deprotection [1]. For process chemists transferring a peptide synthesis from milligram discovery scale to multi-kilogram cGMP manufacturing, this kinetic predictability reduces the number of pilot batches needed to establish robust deprotection endpoints, lowers the risk of batch failure due to over- or under-deprotection, and simplifies the technical package for regulatory filing. In this context, H-Gln(Mtt)-OH is not merely a 'specialty building block' but a process-enabling raw material that directly reduces development timeline and manufacturing risk.

Orthogonal Protection in Peptide-Drug Conjugates

Peptide-drug conjugates and multi-functional peptide constructs frequently require three or more orthogonal protecting groups to permit sequential, chemoselective deprotection and conjugation at distinct sites. The Mtt group on H-Gln(Mtt)-OH occupies a unique position in the acid-lability hierarchy: it is more labile than Trt but more stable than Mmt, and it is fully orthogonal to Fmoc (base-labile) and alloc (Pd⁰-labile) protections [1]. This creates a three-dimensional orthogonality matrix (Fmoc → Mtt → global TFA) that cannot be achieved using H-Gln(Trt)-OH, which would collapse the Mtt/Trt distinction into a single global deprotection event. Procurement of H-Gln(Mtt)-OH is therefore essential for any peptide-conjugate program requiring more than two sequential deprotection steps [2].

Application
Selection Property
Validation Focus
Branched/cyclic peptide synthesis
Mild acid-labile side-chain protection
Orthogonality with Boc/tBu and resin linker
N-terminal Gln peptides
Efficient carboxamide deprotection
Crude purity after N-terminal Gln deprotection
Scaled peptide production
Predictable deprotection kinetics
Batch-to-batch deprotection endpoint control
Peptide-drug conjugates
Multi-level orthogonal protection
Sequential deprotection without cross-reactivity
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